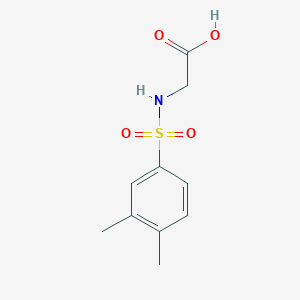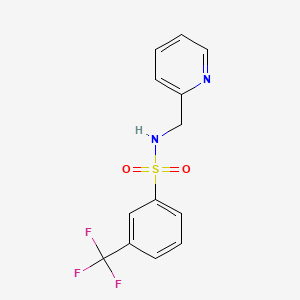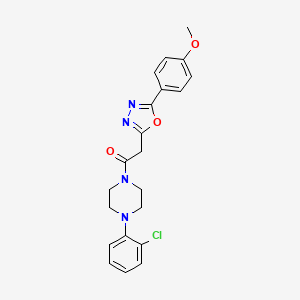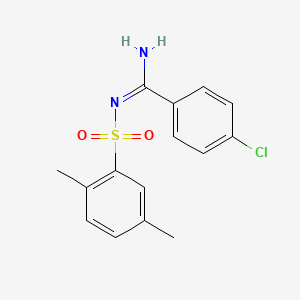![molecular formula C15H22N2OS B2548405 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2325950-47-6](/img/structure/B2548405.png)
1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This complex organic compound belongs to the class of heterocycles, specifically thienopyridines. Thienopyridines are known for their unique ring structures that can greatly influence their chemical behavior and biological activity. This compound's unique structure may be harnessed for diverse applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one involves a multi-step process:
Formation of the thienopyridine ring: : This typically involves cyclization reactions starting from pyridine and thiophene derivatives under the influence of strong acids or bases.
Azetidine introduction: : Azetidines are introduced by nucleophilic substitution reactions or through cyclization of appropriate amines with ketones or alkyl halides.
Final coupling with the ketone: : The final step involves the reaction of the azetidine derivative with the ketone, usually under basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve streamlining the above processes, using optimized catalysts and reaction conditions to ensure high yield and purity. Automation and continuous flow chemistry techniques can be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or chromium-based compounds.
Reduction: : Common reducing agents like lithium aluminum hydride (LAH) can be used to reduce functional groups in the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially on the thienopyridine ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, dichromate, or peroxides.
Reduction: : Agents such as LAH, sodium borohydride.
Substitution: : Halides and nucleophiles under basic or acidic conditions.
Major Products: The products of these reactions vary widely based on the conditions but can include modified thienopyridine derivatives, azetidine derivatives, and various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
This compound has promising applications in several fields:
Chemistry: : As a building block for synthesizing more complex heterocyclic compounds.
Biology: : Potential as a biochemical probe to study biological pathways involving heterocyclic compounds.
Medicine: : Can be explored for its pharmacological properties, especially given the biological activity of many thienopyridine derivatives.
Industry: : Potential use as an intermediate in the synthesis of agrochemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of this compound in biological systems would involve interactions with various molecular targets:
Molecular targets: : Enzymes, receptors, and ion channels could be potential targets.
Pathways involved: : The unique structure could modulate specific signaling pathways, potentially inhibiting or activating key proteins.
Comparación Con Compuestos Similares
Comparing this compound with others:
Thienopyridine derivatives: : It stands out due to the azetidine ring, which can significantly alter its chemical and biological properties.
Similar compounds: : Clopidogrel, prasugrel, and ticlopidine are notable thienopyridines used in medicine for their antiplatelet activity.
The distinctiveness of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one lies in its structure, which can offer unique reactivity and biological activity, setting it apart from its analogs.
Propiedades
IUPAC Name |
1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-15(2,3)14(18)17-9-12(10-17)16-6-4-13-11(8-16)5-7-19-13/h5,7,12H,4,6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICGICNTNKCAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2548323.png)










![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate](/img/structure/B2548343.png)


